molecular formula C9H12FNO B13039235 (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol

(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol

Cat. No.: B13039235
M. Wt: 169.20 g/mol
InChI Key: DWXYPVJJOLRWQJ-IMTBSYHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-1-Amino-1-(2-fluorophenyl)propan-2-ol is a chiral β-amino alcohol featuring a 2-fluorophenyl group and an amino alcohol backbone. Its stereochemistry (1S,2S) is critical for interactions in biological systems, particularly in receptor binding or catalysis.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H12FNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3/t6-,9+/m0/s1

InChI Key

DWXYPVJJOLRWQJ-IMTBSYHQSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1F)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1F)N)O

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

Biocatalytic and Enzymatic Methods

Enzyme-Catalyzed Synthesis

Recent advances have demonstrated the use of enzyme cascades to prepare enantiopure 1,2-amino alcohols from renewable materials such as l-phenylalanine. These methods offer high atom economy and sustainability.

  • Key Enzymes: Alcohol dehydrogenases, transaminases, and amine dehydrogenases.
  • Process: Sequential oxidation of phenylalanine derivatives to diols, followed by transamination to introduce the amino group.
  • Advantages: High enantiomeric purity (>99% ee), mild reaction conditions, and environmentally friendly processes.

For instance, a biocatalytic cascade converts l-phenylalanine into (S)- or (R)-2-phenylglycinol and phenylethanolamine analogs with yields between 61-92% and excellent stereoselectivity.

Reaction Scheme of Biocatalytic Conversion

Step Enzyme(s) Involved Reaction Description Yield (%) Enantiomeric Excess (ee)
1 Tyrosine ammonia lyase Deamination of l-phenylalanine to cinnamic acid >99 >99
2 Alcohol dehydrogenase Oxidation to hydroxyketone intermediate - -
3 ω-Transaminase Transamination to amino alcohol 81-92 >99

This method can be adapted to fluorinated analogs by substituting phenylalanine with 2-fluorophenylalanine derivatives, enabling the synthesis of (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol with high optical purity.

Industrial-Scale Preparation Insights

Hydrochloride Salt Formation and Purification

A patented industrial process for related amino alcohols involves:

  • Reaction of chiral methoxy-propylamine derivatives with hydrochloric acid under controlled temperature and pressure.
  • Reflux for extended periods (15-60 hours) to ensure complete conversion.
  • Isolation of amino alcohol hydrochloride salts by distillation and pH adjustment.
  • Final purification by filtration and azeotropic distillation to obtain high-purity product.

This method ensures scalability and reproducibility, essential for commercial production.

Process Parameters Summary

Parameter Condition Notes
Temperature 80-100 °C Controlled to prevent degradation
Pressure Atmospheric to 45 bar Autoclave used for pressure control
Reaction Time 15-60 hours Ensures full conversion
pH Adjustment >10 (basic) For free base extraction
Solvent System Water, xylene, polyglycol ethers Used for azeotropic distillation

These parameters optimize yield and purity, critical for pharmaceutical intermediates.

Summary Table of Preparation Methods

Method Type Starting Materials Key Steps Yield (%) Enantiomeric Excess (ee) Advantages
Classical Chemical 2-Fluorobenzaldehyde, amines Reduction, reductive amination Variable High (>95%) Well-established, scalable
Biocatalytic l-Phenylalanine derivatives Enzymatic oxidation and amination 61-92 >99 Sustainable, high selectivity
Industrial Process Chiral methoxy-propylamine salts Acid hydrolysis, distillation High >99 Scalable, reproducible

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Various nucleophiles, such as acyl chlorides, isocyanates, or alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides, ureas, or other substituted derivatives.

Scientific Research Applications

(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) Fluorine Substitution Patterns
  • (1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol (CAS: 1269791-10-7) Structural Difference: Three fluorine atoms at positions 2, 3, and 5 on the phenyl ring.
  • (1R,2S)-1-Amino-1-(3,5-difluorophenyl)propan-2-ol Structural Difference: Fluorines at positions 3 and 3. Implications: Reduced steric hindrance compared to the trifluoro analog, possibly enhancing metabolic stability .
b) Halogen and Functional Group Modifications
  • (1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol (CAS: N/A) Structural Difference: Bromine substituent at position 3. Implications: Bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets, but reduces metabolic stability due to slower oxidative degradation .
  • (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-ol (CAS: 1270385-18-6) Structural Difference: Trifluoromethylthio (-SCF₃) group at position 4. Implications: The electron-withdrawing -SCF₃ group increases lipophilicity and may improve membrane permeability .

Stereochemical Variations

a) (1S,2R)-1-Amino-1-(2-fluorophenyl)propan-2-ol
  • Structural Difference : Opposite configuration at the 2-position (2R instead of 2S).
  • b) (1S,2S)-2-Amino-1-phenylpropan-1-ol
  • Structural Difference: Amino group at position 2 instead of 1; phenyl instead of 2-fluorophenyl.

Functional Group Replacements

a) N-Alkylated Derivatives
  • (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol (CAS: 123620-80-4) Structural Difference: Pyrrolidinyl group replaces the amino group. Implications: Increased basicity and bulk may enhance interactions with G-protein-coupled receptors (GPCRs) but reduce solubility . b) Sulfonyl and Benzyloxy Modifications
  • (1R,2S)-3-(3’-benzyloxy-2’-hydroxypropylamino)-1-fluoro-1-phenylpropan-2-ol Structural Difference: Benzyloxy and hydroxypropylamino side chains.

Data Table: Structural and Functional Comparison

Compound Name Substituents/Modifications Stereochemistry Key Properties/Applications References
(1S,2S)-1-Amino-1-(2-fluorophenyl)propan-2-ol 2-fluoro, amino alcohol (1S,2S) Chiral intermediate, receptor ligand
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol 2,3,5-trifluoro (1S,2S) Enhanced electronegativity
(1S,2R)-1-Amino-1-(3-bromophenyl)propan-2-ol 3-bromo (1S,2R) Hydrophobic interactions
(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol Pyrrolidinyl substitution (1S,2R) GPCR modulation

Biological Activity

(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol is an amino alcohol characterized by a chiral structure and the presence of a fluorine atom, which often imparts distinct biological properties. This compound has garnered attention for its potential therapeutic applications and biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C9H12FNO
  • Molecular Weight : 171.20 g/mol
  • IUPAC Name : (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol

The biological activity of (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances binding affinity and selectivity, potentially leading to distinct pharmacological effects. The amino group can form hydrogen bonds with active sites, while the fluorophenyl group engages in hydrophobic interactions, influencing the activity of target molecules.

Biological Activities

Research indicates that compounds with similar structures often exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that related compounds demonstrate moderate to strong activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. For instance, compounds structurally related to (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol have been tested for their minimum inhibitory concentrations (MIC) against these pathogens .
  • Antifungal Activity : Similar derivatives have also been evaluated for antifungal properties, showing effectiveness against Candida albicans. The introduction of halogen substituents has been linked to improved antifungal activity .

Case Studies and Research Findings

Several studies provide insights into the biological activity of (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol:

Study 1: Antimicrobial Screening

A recent study assessed the antimicrobial activity of various amine derivatives, including those similar to (1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol. The results indicated significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 32 to 128 μg/mL. The presence of fluorine in the phenyl ring was noted to enhance this activity compared to non-fluorinated analogs .

CompoundMIC Against Staphylococcus aureusMIC Against Escherichia coli
Compound A32 μg/mL64 μg/mL
Compound B128 μg/mL128 μg/mL
(1S,2S)-1-amino-1-(2-fluorophenyl)propan-2-ol 32 μg/mL 64 μg/mL

Study 2: Structure–Activity Relationship (SAR)

The structure–activity relationship analysis revealed that modifications in the fluorine position on the phenyl ring significantly affect biological activity. For instance, moving the fluorine atom from position 4 to position 3 resulted in decreased antibacterial efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.